1-(1-Aminocyclopropyl)pent-4-en-1-one
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Overview
Description
1-(1-Aminocyclopropyl)pent-4-en-1-one is a chemical compound with the molecular formula C₈H₁₃NO It is characterized by the presence of an aminocyclopropyl group attached to a pent-4-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)pent-4-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclopropyl)pent-4-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminocyclopropyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1-Aminocyclopropyl)pent-4-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may act by binding to proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1-Aminocyclopropyl)pent-4-en-1-one include:
- 1-Aminocyclopropane-1-carboxylic acid
- 1-Aminocyclopropylphosphonate
Uniqueness
This compound is unique due to its specific structural features, such as the aminocyclopropyl group attached to a pent-4-en-1-one backbone. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)pent-4-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-7(10)8(9)5-6-8/h2H,1,3-6,9H2 |
InChI Key |
FOUVCOOYRNFTDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1(CC1)N |
Origin of Product |
United States |
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